molecular formula C33H39FN4O8S2 B10879506 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-({4-methyl-3,5-bis[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-({4-methyl-3,5-bis[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10879506
M. Wt: 702.8 g/mol
InChI Key: OEGPODQORCQIAF-UHFFFAOYSA-N
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Description

7-[4-({[3,5-BIS(ISOPROPOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 7-[4-({[3,5-BIS(ISOPROPOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the fluorine, methoxy, and cyclopropyl groups. The piperazine ring is then attached, and the final steps involve the addition of the thienyl and isopropoxycarbonyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[4-({[3,5-BIS(ISOPROPOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and piperazine-containing molecules. What sets 7-[4-({[3,5-BIS(ISOPROPOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

This detailed overview provides a comprehensive understanding of 7-[4-({[3,5-BIS(ISOPROPOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-1-CYCLOPROPYL-6-FLUORO-8-METHOXY-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C33H39FN4O8S2

Molecular Weight

702.8 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-[[4-methyl-3,5-bis(propan-2-yloxycarbonyl)thiophen-2-yl]carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C33H39FN4O8S2/c1-15(2)45-31(42)23-18(6)28(32(43)46-16(3)4)48-29(23)35-33(47)37-11-10-36(13-17(37)5)25-22(34)12-20-24(27(25)44-7)38(19-8-9-19)14-21(26(20)39)30(40)41/h12,14-17,19H,8-11,13H2,1-7H3,(H,35,47)(H,40,41)

InChI Key

OEGPODQORCQIAF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=S)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C(=O)OC(C)C)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F

Origin of Product

United States

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